molecular formula C11H14N2O2 B14832766 5-Amino-2-cyclopropoxy-N-methylbenzamide

5-Amino-2-cyclopropoxy-N-methylbenzamide

Katalognummer: B14832766
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: NKWKYHOJUKULCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-cyclopropoxy-N-methylbenzamide: is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is characterized by the presence of an amino group, a cyclopropoxy group, and a methylbenzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:

    Formation of the cyclopropoxy group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.

    Introduction of the amino group: This step involves the nitration of the benzene ring followed by reduction to introduce the amino group.

    N-methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

    Purification methods: such as recrystallization and chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amines.

    Substitution products: Halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular targets: Enzymes, receptors, and other biomolecules.

    Pathways involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

5-Amino-2-cyclopropoxy-N-methylbenzamide can be compared with other similar compounds such as:

Uniqueness

  • Cyclopropoxy group : The presence of the cyclopropoxy group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
  • N-methylation : The N-methylation of the amide nitrogen also contributes to its distinct characteristics.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-amino-2-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C11H14N2O2/c1-13-11(14)9-6-7(12)2-5-10(9)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)

InChI-Schlüssel

NKWKYHOJUKULCO-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=CC(=C1)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.